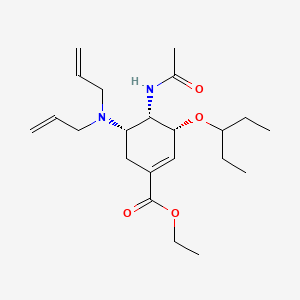
2-(Azetidin-3-yl)-6-(2,2,2-trifluoroethyl)-1,2,6-thiadiazinane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-6-(2,2,2-trifluoroethyl)-1,2,6-thiadiazinane 1,1-dioxide is a synthetic organic compound that belongs to the class of thiadiazinanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-6-(2,2,2-trifluoroethyl)-1,2,6-thiadiazinane 1,1-dioxide typically involves multi-step organic reactions. The starting materials might include azetidine derivatives and trifluoroethyl-containing compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-6-(2,2,2-trifluoroethyl)-1,2,6-thiadiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiadiazinane derivatives with different oxidation states.
Substitution: The azetidine and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 2-(Azetidin-3-yl)-6-(2,2,2-trifluoroethyl)-1,2,6-thiadiazinane 1,1-dioxide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound might be investigated for its potential biological activities. Researchers could study its interactions with biological targets, such as enzymes or receptors, to understand its potential as a therapeutic agent.
Medicine
In medicine, derivatives of thiadiazinanes have been explored for their pharmacological properties. This compound could be studied for its potential use in treating various diseases, depending on its biological activity and mechanism of action.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-6-(2,2,2-trifluoroethyl)-1,2,6-thiadiazinane 1,1-dioxide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved might include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Azetidin-3-yl)-6-(2,2,2-trifluoroethyl)-1,2,6-thiadiazinane 1,1-dioxide include other thiadiazinane derivatives and compounds containing azetidine or trifluoroethyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
Conclusion
This compound is a compound with diverse potential applications in various fields. Its unique structure allows for interesting chemical reactions and potential biological activities, making it a valuable subject for scientific research.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C8H14F3N3O2S |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-6-(2,2,2-trifluoroethyl)-1,2,6-thiadiazinane 1,1-dioxide |
InChI |
InChI=1S/C8H14F3N3O2S/c9-8(10,11)6-13-2-1-3-14(17(13,15)16)7-4-12-5-7/h7,12H,1-6H2 |
InChI Key |
NFXMGIRGHRNAIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)N(C1)C2CNC2)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


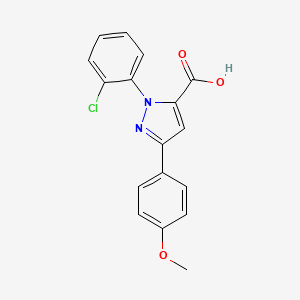
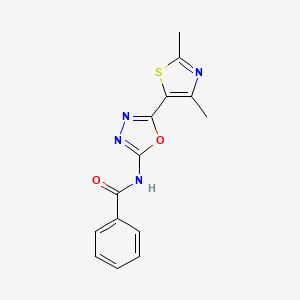
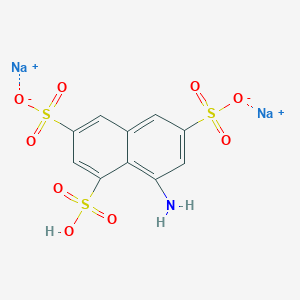
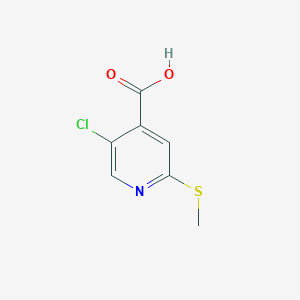


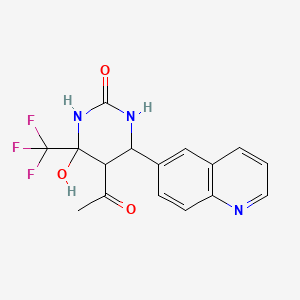


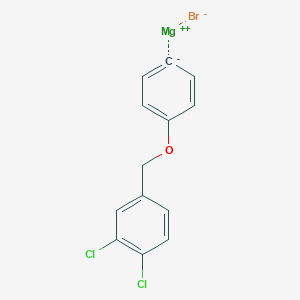
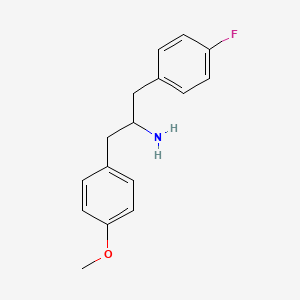
![9-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14881318.png)

